
Cefathiamidine impurity 15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefathiamidine impurity 15 is a chemical compound that is often encountered as an impurity in the synthesis of cefathiamidine, a cephalosporin antibiotic. This impurity is characterized by its unique molecular structure and properties, which can influence the overall quality and efficacy of the antibiotic.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cefathiamidine impurity 15 involves several synthetic steps. One common method includes the reaction of acetyl bromide with 7-aminocephalosporanic acid (7-ACA) in the presence of N,N’-diisopropyl thioureas. The reaction is typically carried out in an organic solvent such as acetone or acetonitrile, under controlled temperature and pH conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to isolate the impurity from the main product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Cefathiamidine impurity 15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce alcohols or amines .
科学的研究の応用
Cefathiamidine impurity 15 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of cefathiamidine.
Biology: It is used in biological studies to understand the metabolic pathways and degradation products of cefathiamidine.
Medicine: It is used in pharmaceutical research to assess the safety and efficacy of cefathiamidine formulations.
Industry: It is used in quality control processes to ensure the purity and consistency of cefathiamidine products
作用機序
The mechanism of action of cefathiamidine impurity 15 is closely related to its parent compound, cefathiamidine. Once inside the bacterial cell, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the formation of the cell wall, leading to bacterial cell death .
類似化合物との比較
Cefathiamidine impurity 15 can be compared with other cephalosporin impurities, such as:
- Cefathiamidine impurity 1
- Cefathiamidine impurity 2
- Cefathiamidine impurity 3
Uniqueness: this compound is unique due to its specific molecular structure, which includes a bromoacetyl group. This structural feature distinguishes it from other impurities and influences its chemical reactivity and biological activity .
特性
分子式 |
C10H11BrN2O4S |
|---|---|
分子量 |
335.18 g/mol |
IUPAC名 |
(6R,7R)-7-[(2-bromoacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11BrN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |
InChIキー |
ASFXWJTWTNQHSY-HZGVNTEJSA-N |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



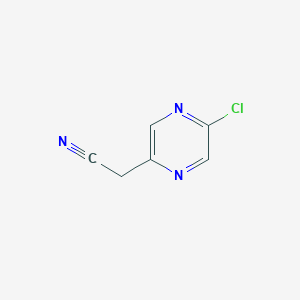
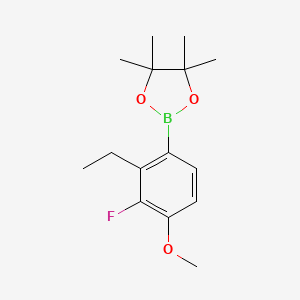
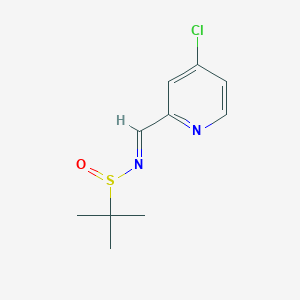
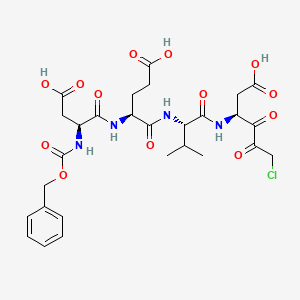
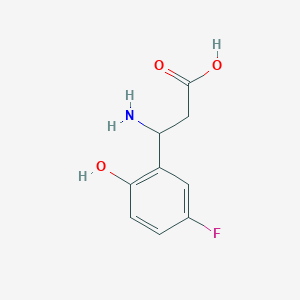
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)

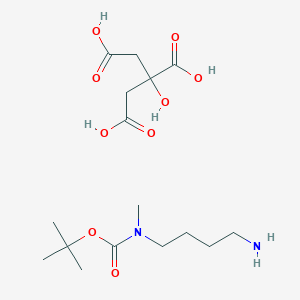
![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)
